2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Beschreibung
This compound is a structurally complex pyrrolidine derivative featuring an (S)-2-amino-3-methyl-butyryl (valine-derived) moiety, an ethyl-amino-methyl substituent, and a benzyl ester group. Its molecular formula is C₂₀H₃₁N₃O₃, with a molecular weight of 361.48 g/mol (based on analogous compounds in ). The benzyl ester may enhance lipophilicity, aiding membrane permeability, while the amino acid moiety could facilitate target binding via hydrogen bonding or ionic interactions .
Eigenschaften
IUPAC Name |
benzyl 2-[[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-4-22(19(24)18(21)15(2)3)13-17-11-8-12-23(17)20(25)26-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3/t17?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFHICRYTGGNMT-ZVAWYAOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, commonly referred to as the compound, is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H33N3O3
- Molecular Weight : 327.46 g/mol
- CAS Number : 1401664-77-4
Pharmacological Effects
The compound exhibits various biological activities that are crucial for therapeutic applications:
-
Anticancer Activity
- Preliminary studies indicate that the compound may possess significant anticancer properties. It has been shown to inhibit cell proliferation in certain cancer cell lines, suggesting potential utility in oncology .
- A structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrrolidine ring enhance cytotoxic activity against cancer cells .
- Neuroprotective Effects
- Antimicrobial Properties
The mechanisms underlying the biological activities of 2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester are still under investigation. However, several hypotheses have emerged based on related compounds:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to decreased viability of tumor cells.
- Modulation of Signaling Pathways : It could interact with signaling pathways related to cell survival and apoptosis, promoting cell death in malignant cells while protecting healthy neurons.
Case Studies and Research Findings
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with related compounds:
Key Observations
Ring Size and Flexibility: The target compound’s pyrrolidine ring (5-membered) offers conformational rigidity compared to the piperidine (6-membered) analogs in and . This may influence binding kinetics in enzyme-active sites .
Functional Group Impact: The (S)-2-amino-3-methyl-butyryl group in the target compound provides a chiral, branched side chain analogous to natural amino acids, enhancing specificity for biological targets like proteases. In contrast, the hydroxyethyl-methyl-amino group in increases hydrophilicity but may reduce membrane permeability .
Synthetic Accessibility: The benzyl ester group is a common motif in prodrug design, as seen across all compounds. However, the target compound’s stereospecific synthesis (S-configuration) may require enantioselective methods, increasing complexity compared to non-chiral analogs like those in .
Biological Activity: Compounds with carboxyalkyl-phosphinoyl groups () are established angiotensin-converting enzyme (ACE) inhibitors, while the target compound’s amino acid-derived structure may target different proteases or receptors . The tert-BOC-protected analog () is likely a synthetic intermediate, whereas the target compound’s unprotected amino group could enable direct biological activity .
Vorbereitungsmethoden
Pyrrolidine Ring Functionalization
The synthesis begins with functionalization of the pyrrolidine ring, typically starting from 2-pyrrolidone as a cost-effective precursor. In a patented method, 2-pyrrolidone undergoes N-benzylation using benzyl chloride in the presence of sodium ethanolate, yielding N-benzyl-2-pyrrolidone with an 82% yield. This step is critical for introducing the benzyl-protected amine, which prevents unwanted side reactions in subsequent steps.
Reaction conditions :
Introduction of the Ethyl-Amino-Methyl Side Chain
The N-benzyl-2-pyrrolidone intermediate is then subjected to quaternization with dimethyl sulfate, followed by nucleophilic attack with nitromethane under basic conditions. This forms N-benzyl-2-nitromethylene-pyrrolidine with a 71% yield. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation using Raney nickel under high-pressure hydrogen (145 kg/cm²), yielding N-benzyl-2-aminomethyl-pyrrolidine .
Key reduction parameters :
Stereoselective Synthesis of (S)-2-Amino-3-methyl-butyryl Moiety
Chiral Amino Acid Coupling
The (S)-2-amino-3-methyl-butyryl group is introduced via amide bond formation between the pyrrolidine intermediate and a protected L-valine derivative. Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitates this coupling under mild conditions. This method preserves stereochemical integrity, critical for the compound’s pharmacological activity.
Optimized conditions :
Ethyl-Amino Group Installation
The ethyl-amino linker is incorporated via reductive amination between the primary amine of the pyrrolidine intermediate and ethylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 selectively reduces the imine intermediate, yielding the desired secondary amine.
Critical parameters :
Benzyl Ester Formation
Esterification of the Carboxylic Acid
The final step involves benzylation of the pyrrolidine-1-carboxylic acid using benzyl bromide in the presence of a base such as potassium carbonate. This reaction proceeds efficiently in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C.
Reaction profile :
-
Base : K₂CO₃
-
Solvent : DMF
-
Temperature : 70°C
-
Yield : 85%
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance reaction control and scalability. For example, the hydrogenation step achieves 95% conversion in 30 minutes using a palladium-on-carbon catalyst in a fixed-bed reactor. This method reduces batch-to-batch variability and improves throughput.
Advantages :
-
Residence time : 30 minutes
-
Catalyst loading : 5% Pd/C
-
Conversion : 95%
Automated Purification Systems
Chromatography-free purification is achieved via crystallization and distillation . For instance, the final compound is purified by recrystallization from ethanol/water (3:1), yielding 98% purity.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Amino acid coupling : The (S)-2-amino-3-methylbutyryl moiety is introduced via peptide coupling reagents (e.g., HATU or EDC) under inert conditions .
Pyrrolidine functionalization : The ethyl-amino-methyl group is added through nucleophilic substitution, requiring controlled pH (7–9) and temperatures (0–25°C) to avoid racemization .
Benzyl ester protection : Benzyl chloroformate is used to protect the carboxylic acid, with reaction progress monitored by TLC .
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization are critical for ≥95% purity. HPLC with a C18 column and UV detection (λ = 254 nm) is recommended for final purity validation .
Basic: Which analytical techniques confirm structural integrity and stereochemical fidelity?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Confirm the presence of pyrrolidine protons (δ 1.5–3.5 ppm), benzyl ester aromatic signals (δ 7.2–7.4 ppm), and the ethyl-amino-methyl group (δ 2.8–3.2 ppm). Chiral centers are validated via coupling constants (e.g., (S)-configuration at C2) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion ([M+H]+) and fragmentation patterns consistent with the benzyl ester group .
- X-ray Crystallography : Resolves absolute stereochemistry, particularly for chiral centers in the pyrrolidine and amino acid moieties .
Advanced: How can researchers resolve discrepancies in reported biological activity data?
Methodological Answer:
Discrepancies often arise from:
- Stereochemical impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate epimers, which may co-elute under standard conditions .
- Batch-to-batch variability : Implement kinetic assays (e.g., SPR or ITC) to measure binding affinities (KD) across multiple synthetic batches. Statistical analysis (e.g., ANOVA) identifies outliers .
- Solubility effects : Pre-treat compounds with co-solvents (e.g., DMSO ≤0.1%) and confirm bioactivity in orthogonal assays (e.g., cell-based vs. enzymatic) .
Advanced: What computational strategies predict target interactions and optimize binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cysteine proteases). Focus on hydrogen bonding between the amino acid moiety and catalytic residues (e.g., Cys25 in cathepsin B) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability over 100 ns trajectories. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) to prioritize derivatives .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with IC50 values .
Advanced: How do structural modifications impact pharmacokinetics and metabolic stability?
Methodological Answer:
- Ester group replacement : Substitute the benzyl ester with tert-butyl or methyl esters to alter logP (measured via shake-flask method) and improve microsomal stability (tested in liver microsomes + NADPH) .
- Amino acid side-chain variation : Replace 3-methylbutyryl with cyclopropyl or phenyl groups. Assess metabolic half-life (t1/2) using LC-MS/MS and CYP450 inhibition assays .
- Pyrrolidine ring modifications : Introduce fluorine or hydroxyl groups to enhance water solubility (measured by nephelometry) and reduce plasma protein binding (equilibrium dialysis) .
Basic: What are the key considerations for designing in vitro assays to evaluate bioactivity?
Methodological Answer:
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., Z-FR-AMC for caspases) in buffer (pH 6.5–7.5). Calculate IC50 via non-linear regression (GraphPad Prism) .
- Cell viability assays : Treat adherent cells (e.g., HeLa) for 48 hours and quantify viability with Alamar Blue. Normalize data to untreated controls .
- Controls : Include a positive inhibitor (e.g., E-64 for cysteine proteases) and vehicle (DMSO) to validate assay conditions .
Advanced: How can researchers address low yields in the final coupling step?
Methodological Answer:
Low yields (e.g., <40%) may result from:
- Steric hindrance : Optimize reaction temperature (0°C → RT gradient) and use bulky base (DIPEA) to deprotonate the amine .
- Side reactions : Add molecular sieves to scavenge water or switch to a milder coupling reagent (e.g., DCC instead of EDC) .
- Monitoring : Use LC-MS to detect intermediates and adjust stoichiometry (1.2:1 acylating agent:amine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
